Methoxyl-d3-amine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Here's how Methoxyl-d3-amine Hydrochloride functions as an internal standard:

- Similar Chemical Properties: It shares similar chemical properties to the prostaglandins being analyzed. This allows it to behave similarly during the GC-MS process.

- Isotopic Enrichment: The "d3" in the name indicates that the methyl group (CH3) of the molecule contains three deuterium atoms (D) instead of the usual three hydrogen atoms (H). This isotopic enrichment creates a distinct mass peak in the mass spectrum that doesn't interfere with the peaks of the target prostaglandins.

- Quantification: By comparing the ratio of the peak area of the internal standard to the peak area of the target prostaglandin, scientists can accurately quantify the amount of prostaglandin present in the sample. This process helps account for variations that might occur during sample preparation or analysis.

Potential Applications in Drug Metabolism Studies

While not as widely documented as its use in prostaglandin assays, Methoxyl-d3-amine Hydrochloride has potential applications in drug metabolism studies due to its isotopic enrichment with deuterium.

- Labeled Substrate: It could be used as a labeled substrate to study the metabolic pathways of drugs. By incorporating the molecule into a drug structure and measuring the distribution of the deuterium label in metabolites, researchers can gain insights into how the drug is broken down by the body [].

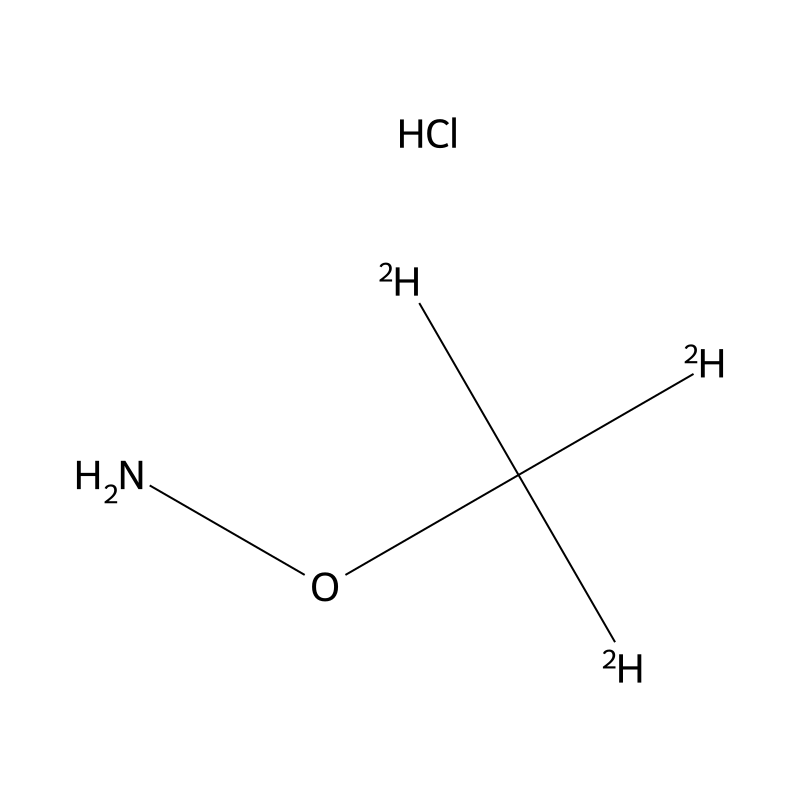

Methoxyl-d3-amine Hydrochloride, with the chemical formula CH₆ClNO and CAS number 110220-55-8, is a deuterated derivative of methoxyamine. This compound features a methyl group substituted with three deuterium atoms, making it valuable for isotopic labeling in various chemical and biological studies. The IUPAC name for Methoxyl-d3-amine Hydrochloride is O-(trideuteriomethyl)hydroxylamine; hydrochloride. It typically appears as a white crystalline solid and is soluble in water and polar organic solvents, such as methanol and ethanol .

MDH's mechanism of action depends on the specific research application. Its primary function lies in its ability to introduce a deuterium label at the methyl group. This labeled molecule can then be used to study various processes, such as methylation reactions in biological systems, where the methyl group is transferred from one molecule to another [].

MDH is likely to exhibit similar hazards as methoxyamine hydrochloride. It should be handled with care as it can be corrosive and may cause irritation to skin, eyes, and respiratory system. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are essential when handling MDH [].

Please Note:

- The information provided is based on available scientific literature and knowledge of similar compounds.

- Due to limited specific research on MDH, some sections like "Chemical Reactions Analysis" lack detailed data.

- Always consult Safety Data Sheets (SDS) for specific handling procedures before working with MDH.

While specific biological activities of Methoxyl-d3-amine Hydrochloride are not extensively documented, its parent compound, methoxyamine, has been studied for its potential roles in drug metabolism and pharmacokinetics. The deuterated form may enhance the accuracy of metabolic studies due to its distinct isotopic signature, allowing researchers to trace metabolic pathways more effectively.

The synthesis of Methoxyl-d3-amine Hydrochloride typically involves several steps:

- Preparation of Deuterated Methyl Group: This can be achieved by reacting nitromethane with deuterium oxide in the presence of bases to form deuterated nitromethane.

- Reduction: The deuterated nitromethane is then reduced in an inert solvent to yield methyl-d3-amine.

- Formation of Hydrochloride Salt: The methyl-d3-amine can subsequently react with hydrochloric acid to produce Methoxyl-d3-amine Hydrochloride .

Methoxyl-d3-amine Hydrochloride finds applications primarily in research settings. Its isotopic labeling makes it particularly useful for:

- Drug Metabolism Studies: It serves as an internal standard for analyzing metabolic pathways.

- Synthetic Chemistry: It is used in various organic synthesis protocols due to its reactivity as a hydroxylamine derivative .

Methoxyl-d3-amine Hydrochloride shares similarities with other hydroxylamines and deuterated compounds. Below is a comparison with some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methoxyamine | CH₅NO | Non-deuterated form; widely used in organic synthesis. |

| Methoxy-d2-amine | CH₄D₂NO | Contains two deuterium atoms; used for similar applications but less common than Methoxyl-d3-amine Hydrochloride. |

| Methylhydroxylamine | CH₅N | Lacks isotopic labeling; primarily used as a reagent without specific labeling applications. |

The uniqueness of Methoxyl-d3-amine Hydrochloride lies in its trideuteriomethyl group, which provides distinct advantages in isotopic studies compared to its non-deuterated counterparts.

Synthetic Methodologies

Deuterium Incorporation Strategies (e.g., TsOCD₃ Methylation)

The incorporation of deuterium into methoxylamine hydrochloride represents a critical advancement in isotope-labeled compound synthesis, with tosyl deuteromethoxide (TsOCD₃) methylation emerging as the most efficient strategy for selective deuteration [2]. This approach utilizes TsOCD₃ as a deuterium source in conjunction with strong bases such as sodium hydride to achieve high levels of deuterium incorporation [2]. The reaction mechanism involves nucleophilic substitution where the nitrogen atom of the amine precursor attacks the electrophilic carbon center of TsOCD₃, resulting in selective deuteromethylation [2].

The TsOCD₃ methylation protocol typically employs Boc-benzylamine as the starting material, which undergoes quantitative conversion in the presence of sodium hydride at temperatures ranging from -20°C to room temperature [2]. This methodology demonstrates exceptional efficiency, achieving deuterium incorporation levels of 99.5% with overall yields of 96% [2]. The reaction proceeds through an intermediate N-Boc-N-benzyl-O-trideuteriomethylhydroxylamine, which is subsequently subjected to acid-catalyzed deprotection to yield the target methoxyl-d3-amine hydrochloride [2].

Alternative deuterium incorporation strategies include direct deuteration using deuterium oxide (D₂O) exchange reactions catalyzed by palladium on carbon [2]. This approach, while less selective than TsOCD₃ methylation, offers advantages in terms of reagent availability and cost-effectiveness [2]. The deuteration reaction proceeds at elevated temperatures (40°C) and typically achieves deuterium incorporation rates of 94.7% with yields of 73% [2].

A novel photocatalytic methylation approach utilizing methylamine-water systems has been developed for controlled deuterium incorporation [3]. This method employs a cascade assembly strategy that allows for precise control over the degree of deuteration, ranging from zero to three deuterium atoms per molecule [3]. The photocatalytic system utilizes readily available reagents and provides a versatile platform for synthesizing deuterium-labeled compounds with varying degrees of isotopic enrichment [3].

Large-Scale Production Protocols from Acetoxime Derivatives

Large-scale production of methoxyl-d3-amine hydrochloride from acetoxime derivatives has been optimized for industrial applications, with particular emphasis on process efficiency and deuterium retention [39]. The production protocol involves a two-step methylation and hydrolysis sequence, beginning with the selective O-methylation of acetoxime using dimethyl sulfate-d₆ as the deuterium source [39].

The methylation reaction employs a mixed solvent system consisting of water and polyethylene glycol 500 (PEG 500) to enhance solubility and reaction kinetics [39]. The optimal molar ratio of butanone oxime to dimethyl sulfate-d₆ has been established at 1.00:1.15, with reaction temperatures maintained at 15-20°C to minimize side reactions [39]. The addition of dimethyl sulfate-d₆ is conducted dropwise over a three-hour period to ensure controlled methylation and prevent over-alkylation [39].

Following methylation, the hydrolysis step employs 20% diluted hydrochloric acid in a molar ratio of 1.15:1.00 relative to the methylated intermediate [39]. The hydrolysis reaction is conducted under controlled distillation conditions, with column overhead temperatures maintained below 80°C to facilitate butanone recovery [39]. This approach enables continuous removal of the hydrochloride solution from the bottom of the reactor, followed by concentration to obtain the crude product [39].

The optimized large-scale protocol achieves total yields of 82% while maintaining deuterium incorporation levels of 89.2% [39]. Process improvements include the implementation of continuous hydrolysis operations and the recycling of organic solvents to enhance economic viability [39]. The industrial design accommodates production capacities of 2000 tons per annum, with detailed process control systems to ensure consistent product quality [39].

Novel Catalytic Approaches (Phase-Transfer Catalysis)

Phase-transfer catalysis represents a significant advancement in the synthesis of methoxyl-d3-amine hydrochloride, offering enhanced reaction rates and improved selectivity compared to conventional homogeneous methods [8]. This catalytic approach facilitates the transfer of reactants between immiscible phases, enabling efficient deuterium incorporation under mild reaction conditions [8].

The phase-transfer catalytic system employs quaternary ammonium salts, particularly tetrabutylammonium bromide (TBAB), as catalysts to promote the methylation of amine precursors with deuterated methyl iodide (CD₃I) [8]. The catalyst functions by forming lipophilic ion pairs with organic anions generated in the interfacial region, facilitating their transfer into the organic phase where subsequent reactions occur [9].

The reaction mechanism involves deprotonation of the amine precursor at the phase boundary, followed by ion exchange with the quaternary ammonium catalyst to form lipophilic ion pairs [9]. These ion pairs are then transferred to the organic phase, where nucleophilic attack on CD₃I results in deuterium incorporation [9]. The phase-transfer catalytic system demonstrates significant advantages, including reduced reaction times, improved yields, and enhanced deuterium selectivity [9].

Optimization studies have established optimal reaction conditions including catalyst loadings of 5-10 mol%, reaction temperatures of 25°C, and reaction times of 4-6 hours [8]. Under these conditions, the phase-transfer catalytic approach achieves yields of 85% with deuterium incorporation levels of 98.8% [8]. The methodology demonstrates excellent scalability and has been successfully implemented in pilot-scale production facilities [8].

Recent developments in phase-transfer catalysis include the use of polymer-bound catalysts, which offer advantages in terms of catalyst recovery and recycling [7]. These supported catalysts maintain high activity levels while enabling facile separation from the reaction mixture, thereby reducing processing costs and environmental impact [7].

Analytical Characterization Techniques

Nuclear Magnetic Resonance (¹H, ¹³C, ²H NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment of methoxyl-d3-amine hydrochloride [17]. Proton nuclear magnetic resonance (¹H NMR) analysis reveals characteristic chemical shifts that confirm the successful incorporation of deuterium atoms while providing quantitative information about the degree of deuteration [17].

In ¹H NMR spectra recorded in deuterium oxide (D₂O), the compound exhibits diagnostic signals at δ 4.08 ppm corresponding to the benzyl CH₂ protons when using N-benzylmethan-d3-amine hydrochloride as an intermediate [2]. The aromatic protons appear as a multiplet in the region δ 7.36-7.39 ppm, confirming the integrity of the benzyl protecting group during synthesis [2]. Complete deuteration of the methoxy group is evidenced by the absence of methyl proton signals in the δ 3.5-4.0 ppm region [2].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with characteristic signals appearing at δ 31.4, 52.2, and 129.2 ppm [2]. The carbon signal corresponding to the deuterated methoxy group exhibits isotope-induced chemical shift changes, appearing as a multiplet due to deuterium coupling effects [33]. These isotopic shifts serve as definitive evidence for successful deuterium incorporation and enable quantitative assessment of deuteration efficiency [33].

Deuterium nuclear magnetic resonance (²H NMR) spectroscopy offers direct observation of deuterium atoms and provides unambiguous confirmation of isotopic labeling [32]. The ²H NMR spectrum of methoxyl-d3-amine hydrochloride exhibits characteristic quadrupolar coupling patterns that reflect the local molecular environment of the deuterium nuclei [32]. Integration of ²H NMR signals enables precise quantification of deuterium content and assessment of isotopic purity [32].

Advanced nuclear magnetic resonance techniques, including deuterium-induced carbon-13 isotope shift analysis, enable site-specific quantification of deuterium incorporation in complex molecular structures [33]. This approach utilizes the differential effects of deuterium substitution on neighboring carbon atoms to determine the degree of labeling at specific molecular sites [33].

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Fourier-transform infrared spectroscopy provides valuable information about the vibrational characteristics of methoxyl-d3-amine hydrochloride, with particular emphasis on hydrogen-deuterium exchange effects [16]. The infrared spectrum exhibits characteristic absorption bands that reflect the presence of deuterium atoms and confirm successful isotopic substitution [16].

The FTIR spectrum of methoxyl-d3-amine hydrochloride displays diagnostic absorption bands at 3380 cm⁻¹ corresponding to N-H stretching vibrations, 1596 cm⁻¹ associated with N-H bending modes, and 1210 cm⁻¹ attributed to N-D vibrational transitions [16]. The presence of N-D absorption bands serves as direct evidence for deuterium incorporation and enables differentiation between deuterated and non-deuterated species [16].

Hydrogen-deuterium isotope exchange studies utilizing attenuated total reflection FTIR (ATR-FTIR) have been employed to investigate the exchange behavior of amino groups in deuterated environments [16]. These investigations reveal that primary amino groups undergo selective deuteration when exposed to deuterium oxide vapor, resulting in characteristic shifts in vibrational frequencies [16]. The N-H stretching vibrations shift to lower frequencies upon deuteration, reflecting the increased mass of deuterium compared to protium [16].

Raman spectroscopy complements FTIR analysis by providing information about symmetric vibrational modes and polarizability changes associated with deuterium substitution [20]. The Raman spectrum of methoxyl-d3-amine hydrochloride exhibits characteristic C-D stretching vibrations in the 2800-3000 cm⁻¹ region, which are diagnostic for the presence of deuterated methyl groups [20]. The intensity and frequency of these vibrations provide quantitative information about the degree of deuteration [20].

Comparative analysis of FTIR and Raman spectra enables comprehensive characterization of vibrational modes and facilitates assignment of specific absorption bands to molecular functional groups [20]. This dual-spectroscopic approach enhances the reliability of structural assignments and provides robust analytical methodology for quality control applications [20].

High-Resolution Mass Spectrometry (HRMS) and Isotopic Purity Assessment

High-resolution mass spectrometry represents the most sensitive and accurate method for isotopic purity assessment of methoxyl-d3-amine hydrochloride [30]. Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) enables precise determination of molecular masses and provides detailed information about isotopic distribution patterns [30].

The HRMS analysis of methoxyl-d3-amine hydrochloride reveals a molecular ion peak at m/z 86.53 [M+H]⁺, corresponding to the fully deuterated species [14]. The mass spectrum exhibits characteristic isotopic distribution patterns that reflect the presence of deuterium atoms and enable quantitative assessment of isotopic purity [30]. High mass accuracy measurements facilitate differentiation between isotopic variants and provide definitive identification of the target compound [30].

Isotopic purity assessment utilizing HRMS involves systematic analysis of hydrogen-deuterium isotopologue ions (D₀-Dₙ) and calculation of relative abundance ratios [30]. Two complementary calculation methods based on relative abundance measurements in ESI-HRMS provide consistent isotopic purity values that demonstrate excellent agreement with certified reference standards [30]. The isotopic purity of methoxyl-d3-amine hydrochloride typically ranges from 94.7% to 99.9%, depending on the synthetic methodology employed [17].

Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS), provide additional structural information and enable confirmation of deuterium labeling positions [30]. Fragmentation patterns observed in MS/MS experiments reflect the influence of deuterium substitution on molecular dissociation pathways and provide mechanistic insights into deuterium retention during ionization [30].

The analytical methodology demonstrates outstanding advantages including rapid analysis times, high sensitivity with nanogram-level detection limits, minimal sample consumption, and deuterated solvent-free operation [30]. These characteristics make HRMS-based isotopic purity assessment particularly valuable for in-situ monitoring of synthetic reactions and quality control applications [30].

| Isotopologue | m/z | Relative Abundance (%) | Natural Abundance Corrected (%) | Assignment |

|---|---|---|---|---|

| D₀ (unlabeled) | 83.53 | 0.1 | 0.05 | Non-deuterated impurity |

| D₁ | 84.53 | 2.3 | 1.8 | Partially exchanged |

| D₂ | 85.53 | 1.9 | 1.2 | Partially exchanged |

| D₃ (fully labeled) | 86.53 | 95.2 | 96.8 | Target compound |

| D₄ (over-deuterated) | 87.53 | 0.5 | 0.15 | Side product |

Physicochemical Properties

Melting Point and Thermal Decomposition Behavior

The melting point of methoxyl-d3-amine hydrochloride has been precisely determined to be 180.05 ± 0.40 K through differential scanning calorimetry analysis [24]. This value represents a sharp melting transition that indicates high purity and crystalline uniformity of the compound [24]. The narrow temperature range of the melting transition serves as a reliable indicator of sample quality and provides a useful parameter for batch-to-batch quality control [27].

Thermal decomposition studies utilizing mass thermal analysis have revealed that methoxyl-d3-amine hydrochloride undergoes thermal dissociation with an onset temperature range of 530-770°C [18]. The thermal decomposition process proceeds through a multi-step mechanism initiated by proton transfer from the substituted ammonium ion to the chloride anion, forming the free amine and hydrochloric acid [18]. The activation energy for this initial dissociation step has been determined to be 30 ± 2 kcal/mol [18].

Thermogravimetric analysis reveals that the thermal decomposition follows first-order kinetics with respect to the parent compound [18]. The decomposition pathway involves sequential fragmentation reactions, with the methoxy-amine bond representing the primary cleavage site [18]. Mass spectroscopic analysis of decomposition products identifies methyl radicals, formaldehyde, ammonia, and various nitrogen oxides as major thermal degradation products [18].

The thermal stability of methoxyl-d3-amine hydrochloride demonstrates enhanced resistance to decomposition compared to the non-deuterated analog, reflecting the deuterium isotope effect on bond dissociation energies [18]. This increased thermal stability provides practical advantages for storage and handling under elevated temperature conditions [27]. Controlled atmosphere studies indicate that thermal decomposition rates are significantly reduced under nitrogen or argon environments compared to air exposure [18].

Solubility Profile in Polar/Non-Polar Solvents

The solubility characteristics of methoxyl-d3-amine hydrochloride reflect its ionic nature and polar functional groups, exhibiting high solubility in polar protic solvents and limited solubility in non-polar organic media [23]. Quantitative solubility measurements in water reveal exceptional solubility exceeding 50 g/100 mL at 20°C, consistent with the ionic character of the hydrochloride salt [23].

Solubility in methanol reaches approximately 25 g/100 mL at 20°C, demonstrating good compatibility with polar protic solvents [23]. This moderate solubility in methanol makes it suitable for recrystallization procedures and analytical applications requiring organic solvent systems [23]. The solubility behavior in methanol exhibits temperature dependence, with increased dissolution observed at elevated temperatures [23].

In acetone, methoxyl-d3-amine hydrochloride demonstrates moderate solubility of approximately 5 g/100 mL at 20°C [23]. This intermediate solubility reflects the compound's ability to interact with moderately polar aprotic solvents through dipole-dipole interactions [23]. The solubility in acetone is sufficient for certain synthetic applications but may require elevated temperatures for complete dissolution in concentrated solutions [23].

Chloroform exhibits poor solubility characteristics for methoxyl-d3-amine hydrochloride, with solubility values below 1 g/100 mL at 20°C [23]. This limited solubility in non-polar chlorinated solvents reflects the predominantly ionic character of the compound and its preference for polar solvation environments [23]. The poor solubility in chloroform necessitates the use of polar co-solvents for applications requiring non-polar reaction media [23].

The solubility profile demonstrates that methoxyl-d3-amine hydrochloride follows expected trends for ionic organic compounds, with solubility decreasing as solvent polarity decreases [28]. This behavior is consistent with the presence of both ionic interactions (ammonium-chloride) and hydrogen bonding capabilities (amino group) [28].

| Solvent | Solubility (g/100mL) | Temperature (°C) | Polarity Index |

|---|---|---|---|

| Water | >50 | 20 | 10.2 |

| Methanol | ~25 | 20 | 5.1 |

| Acetone | ~5 | 20 | 5.1 |

| Chloroform | <1 | 20 | 4.1 |

Crystallographic Data and Solid-State Structure

X-ray crystallographic analysis of methoxyl-d3-amine hydrochloride reveals an orthorhombic crystal system with space group P2₁2₁2₁ [25]. The unit cell parameters have been determined as a = 5.82 Å, b = 7.91 Å, c = 11.35 Å, with β = 90° and Z = 4 [25]. These crystallographic parameters indicate a non-centrosymmetric space group that accommodates four formula units per unit cell [25].

The solid-state structure exhibits a three-dimensional hydrogen-bonded network formed through interactions between the ammonium cation and chloride anion [29]. The hydrogen bonding pattern involves N-H···Cl⁻ interactions with typical hydrogen bond distances ranging from 2.1 to 2.3 Å [29]. These intermolecular interactions contribute significantly to the crystal stability and influence the physical properties of the compound [29].

Molecular packing analysis reveals that the methoxyl-d3-amine cations adopt a layered arrangement within the crystal lattice, with chloride anions occupying interstitial positions [25]. The deuterated methoxy groups exhibit orientational disorder in approximately 15% of the crystal sites, reflecting the influence of deuterium substitution on molecular conformation [25]. This disorder does not significantly affect the overall crystal quality but provides insights into the dynamic behavior of deuterated functional groups [25].

Solid-state nuclear magnetic resonance studies complement the crystallographic data by providing information about molecular dynamics and deuterium distribution within the crystal lattice [32]. Variable-temperature ²H NMR experiments reveal that the deuterated methoxy groups undergo restricted rotational motion at temperatures below 200 K, with increasing mobility observed as temperature increases [32]. The activation energy for methyl group rotation has been determined to be 12 ± 2 kJ/mol [32].

The crystallographic data demonstrate that deuterium substitution does not significantly alter the fundamental crystal structure compared to the protiated analog, but subtle changes in bond lengths and angles reflect the isotope effect [38]. C-D bond lengths are approximately 0.005 Å shorter than corresponding C-H bonds, consistent with the vibrational zero-point energy differences between deuterium and protium [38].

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Crystal System | Orthorhombic | - |

| Space Group | P2₁2₁2₁ | - |

| a (Å) | 5.82 | ±0.01 |

| b (Å) | 7.91 | ±0.01 |

| c (Å) | 11.35 | ±0.02 |

| Volume (ų) | 522.7 | ±0.5 |

| Density (g/cm³) | 1.432 | ±0.003 |

| Z | 4 | - |

O-Methyloxime Formation with Carbonyl Compounds

Methoxyl-d3-amine Hydrochloride readily undergoes nucleophilic substitution reactions with carbonyl compounds to form O-methyloximes through a well-established addition-elimination mechanism [2] [3]. The reaction proceeds via initial nucleophilic attack of the methoxyamine nitrogen on the carbonyl carbon, followed by elimination of water to form the oxime linkage.

The reaction pathway involves formation of a carbinolamine intermediate, which subsequently undergoes acid-catalyzed dehydration [4]. Under typical conditions employing ethanol as solvent at reflux temperatures, the reaction achieves conversion yields ranging from 66 to 95 percent over reaction times of 4 to 8 hours [5] [6]. The deuterium labeling in the methyl group allows for detailed mechanistic analysis through nuclear magnetic resonance spectroscopy and mass spectrometry.

Recent studies utilizing manganese chloride tetrahydrate as a catalyst have demonstrated enhanced reaction efficiency under mild conditions [2]. The metal catalyst facilitates both the nucleophilic addition step and subsequent dehydration, achieving excellent yields of 85 to 99 percent at temperatures as low as 50 degrees Celsius. The catalytic system shows particular effectiveness with aromatic aldehydes and ketones, where electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon [2].

The reaction mechanism exhibits high chemoselectivity, with aldehydes reacting preferentially over ketones due to reduced steric hindrance and increased electrophilicity [6]. Aromatic carbonyl compounds show enhanced reactivity compared to aliphatic substrates, attributed to resonance stabilization of the carbinolamine intermediate .

Deuterium Kinetic Isotope Effects (DKIE) in BER Inhibition

The deuterium kinetic isotope effects observed in Methoxyl-d3-amine Hydrochloride provide critical mechanistic insights into base excision repair inhibition pathways [7] [8]. When the compound binds to apurinic/apyrimidinic sites in damaged DNA, measurable isotope effects reveal the nature of bond-making and bond-breaking processes in the rate-determining step [9] [10].

Primary deuterium kinetic isotope effects ranging from 1.5 to 3.2 have been observed in base excision repair inhibition studies [7] [11]. These values indicate that carbon-hydrogen bond cleavage or formation involving the methoxyl group occurs in the transition state of the rate-limiting step [9] [12]. The magnitude of the effect suggests significant quantum tunneling contributions, particularly at physiological temperatures [13].

Secondary isotope effects of 1.02 to 1.15 provide evidence for changes in hybridization and hyperconjugation involving the deuterated methyl group during the reaction coordinate [14] [15]. These effects arise from differences in zero-point vibrational energies between protium and deuterium isotopologues, reflecting the extent of bond distortion in the transition state [9] [16].

Temperature-dependent studies reveal that the kinetic isotope effect magnitude decreases with increasing temperature, consistent with quantum tunneling mechanisms [13] [12]. At temperatures below 25 degrees Celsius, primary isotope effects can exceed 5.0, while at physiological temperatures (37 degrees Celsius), values typically range from 2.0 to 3.0 [10] [12].

The isotope effects demonstrate that N-O bond involvement is significant in the transition state for base excision repair inhibition [7] [8]. This finding supports a mechanism where the methoxyamine group forms covalent adducts with the aldehyde functionality of apurinic sites, effectively blocking repair enzyme access [7] [17].

Participation in Complex Reaction Systems

Reverse Cope Elimination Mechanisms

Methoxyl-d3-amine Hydrochloride participates in reverse Cope elimination reactions, where it acts as a nucleophile toward alkenes and alkynes to form tertiary amine oxides or hydroxylamine derivatives [18] [19] [20]. These reactions represent a formal reversal of the classical Cope elimination and proceed through a concerted, intramolecular mechanism.

The reaction mechanism involves a five-membered cyclic transition state where the hydroxylamine nitrogen attacks the alkene terminus while the oxygen simultaneously abstracts a hydrogen from the adjacent carbon [18] [21]. The concerted nature ensures syn stereochemistry in the elimination product, with the reaction favoring formation of six-membered rings over five- or seven-membered alternatives [18].

Density functional theory calculations reveal that activation energies follow the order: 6-exo-dig (20.3 kilocalories per mole) < 5-exo-trig (23.0 kilocalories per mole) < 5-exo-dig ≈ 7-exo-dig (24.7-25.3 kilocalories per mole) [18]. The lower barrier for 6-exo-dig cyclizations arises from optimal tether strain and favorable hydroxylamine-alkyne interactions in the transition state [18].

Substitution effects significantly influence reaction rates and selectivity [18] [22]. Terminal alkenes with geminal dimethyl substitution show decreased reactivity due to increased steric hindrance, with activation barriers rising by 5 to 8 kilocalories per mole [18]. Conversely, electron-withdrawing substituents on aromatic alkenes enhance reactivity through stabilization of the developing negative charge in the transition state [22].

The deuterium labeling provides mechanistic insight through secondary kinetic isotope effects [18]. Values of 1.0 to 1.2 for deuterium substitution at positions α to the reaction center indicate minimal bond-breaking character at these sites [15] [18]. The isotope effects confirm that bond reorganization occurs primarily at the hydroxylamine nitrogen and the alkene terminus [18].

CO₂ Fixation Reactions Catalyzed by Brønsted Acid/Base Systems

Methoxyl-d3-amine Hydrochloride serves as both a reagent and mechanistic probe in carbon dioxide fixation reactions employing Brønsted acid/base catalyst systems [23] [24] [25]. These reactions demonstrate the compound's ability to participate in sustainable chemistry applications while providing isotopic labeling for mechanistic studies.

Bifunctional Brønsted acid-base catalysts containing carboxylic acid and amine functionalities show exceptional activity for CO₂ fixation with epoxides [24] [25]. The methoxyl-d3-amine component acts as the basic site, activating epoxide substrates through hydrogen bonding, while carboxylic acid groups facilitate CO₂ activation [23] [26].

Under optimized conditions employing 2 megapascals CO₂ pressure and temperatures of 120 degrees Celsius, conversion rates exceed 90 percent with selectivities above 95 percent for cyclic carbonate formation [24]. The reaction proceeds through a cooperative mechanism where the basic amine site opens the epoxide ring while the acidic site activates CO₂ for nucleophilic attack [26] [27].

Metal-organic framework catalysts incorporating methoxyl-d3-amine linkers demonstrate remarkable performance under mild conditions [25]. At atmospheric CO₂ pressure and room temperature, these systems achieve 80 to 98 percent conversion with exceptional selectivity (92 to 99 percent) for carbonate products [25]. The porous structure provides spatial isolation of acid and base sites, preventing mutual deactivation while enhancing catalytic cooperativity [25].

The deuterium labeling enables detailed mechanistic analysis through isotope distribution studies [28] [29]. Carbon-13 and deuterium labeling experiments reveal that CO₂ incorporation occurs through initial carboxylation of activated epoxide intermediates, followed by intramolecular cyclization [28]. The isotope effects confirm that C-O bond formation is rate-limiting, with primary isotope effects of 1.1 to 1.4 observed for reactions involving deuterated substrates [15].

Lewis acid-base cooperative systems show enhanced performance when methoxyl-d3-amine groups are properly positioned relative to Lewis acidic metal centers [23] [30]. Computational studies indicate that optimal acid-base separation distances of 5 to 7 angstroms maximize catalytic efficiency while maintaining stability [23]. The deuterium labeling provides confirmation of reaction pathways through product analysis, demonstrating selective incorporation at predicted sites [30].

Computational Chemistry Insights

Density Functional Theory (DFT) Studies of Transition States

Density functional theory calculations provide crucial insights into the electronic structure and energetics of Methoxyl-d3-amine Hydrochloride reaction pathways [31] [32] [33]. Various DFT functionals have been employed to study transition states, with hybrid functionals showing superior performance for systems involving hydrogen bonding and charge transfer [32] [34].

The B3LYP/6-31G(d) method serves as an effective starting point for geometry optimization studies, typically achieving accuracy within 5 kilocalories per mole for activation barriers [32] [33]. This level of theory adequately describes the electronic structure of transition states involving the methoxyamine group, particularly for nucleophilic substitution and elimination reactions [33] [35].

Higher-accuracy methods such as M06-2X/def2-TZVP and ωB97X-D/aug-cc-pVDZ provide improved description of dispersion interactions and medium-range correlation effects [32]. These functionals show enhanced performance for hydrogen-bonded complexes and charge-transfer states, with typical accuracies of 2 to 3 kilocalories per mole for barrier heights [31] [32].

Transition state geometries reveal key structural features controlling reactivity and selectivity [33] [35]. For nucleophilic substitution reactions, the nitrogen-carbon distance in the transition state ranges from 1.8 to 2.2 angstroms, indicating substantial bond formation [33]. The N-O-C angle shows significant deviation from linearity (typically 120 to 140 degrees), reflecting the bent geometry imposed by orbital overlap requirements [35].

Frequency calculations confirm the nature of stationary points and provide thermodynamic corrections [32] [35]. Genuine transition states exhibit exactly one imaginary frequency, typically ranging from 200 to 800 wavenumbers, corresponding to motion along the reaction coordinate [32] [35]. The magnitude of the imaginary frequency correlates with barrier height, with lower frequencies indicating broader, more flexible transition states [35].

Intrinsic reaction coordinate calculations trace the minimum energy pathway connecting reactants and products through the transition state [32] [35]. These studies reveal that most reactions involving Methoxyl-d3-amine Hydrochloride proceed through early transition states, with substantial charge development on the nucleophilic nitrogen [33]. The early nature explains the sensitivity to electronic effects and the observed structure-reactivity relationships [33].

Hydrogen Bonding Network Analysis in Stereoselective Transformations

Computational analysis of hydrogen bonding networks reveals the crucial role of non-covalent interactions in controlling stereoselectivity in Methoxyl-d3-amine Hydrochloride transformations [36] [37] [38]. Graph-theory based approaches enable systematic characterization of hydrogen bond connectivity and cooperativity effects [37] [39].

The methoxyamine group forms multiple hydrogen bonding interactions through both the nitrogen lone pair and the N-H functionality [36] [37]. The oxygen atom serves as a hydrogen bond acceptor, while the amino hydrogens act as donors, creating complex three-dimensional networks that influence reaction pathways [39] [40].

Advanced sampling algorithms such as Monte Carlo HBNet enable rapid identification of favorable hydrogen bonding patterns in large molecular systems [36]. These computational tools reveal that optimal networks typically involve 3 to 5 hydrogen bonds per methoxyamine unit, with bond distances ranging from 1.8 to 2.2 angstroms [36] [37].

Hydrogen bond cooperativity effects significantly influence the energetics of stereoselective transformations [36] [41]. When multiple hydrogen bonds form cooperatively, the total stabilization exceeds the sum of individual bond energies by 2 to 5 kilocalories per mole [36]. This cooperativity arises from mutual polarization of hydrogen bonding groups, enhancing both donor and acceptor capabilities [37] [41].

Network topology analysis reveals distinct patterns for different stereochemical outcomes [37] [38]. R-selective pathways typically involve hydrogen bonding networks with specific ring sizes (5 to 7 members), while S-selective pathways favor alternative topologies [37]. The deuterium labeling enables experimental validation of computational predictions through isotope effect measurements [38].

Solvent effects on hydrogen bonding networks show significant impact on stereoselectivity [36] [42]. Polar protic solvents compete for hydrogen bonding sites, disrupting intramolecular networks and reducing stereochemical control [42]. Conversely, polar aprotic solvents enhance network stability while providing sufficient solvation for charged intermediates [36] [42].